molecular formula C8H14F3NO3 B2717726 2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate CAS No. 2089257-37-2

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate

Cat. No.: B2717726
CAS No.: 2089257-37-2
M. Wt: 229.199
InChI Key: ZYGPOCQYCPJUPZ-UHFFFAOYSA-N
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Description

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate is a chemical compound with the molecular formula C6H13NOC2HF3O2 It is a salt formed from 2-amino-1-methylcyclopentanol and trifluoroacetic acid

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate typically involves the reaction of 2-amino-1-methylcyclopentanol with trifluoroacetic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired salt. The process may involve the use of solvents and catalysts to facilitate the reaction and improve yield.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions. The process includes the purification of the final product to achieve high purity levels, which is essential for its applications in research and industry.

Chemical Reactions Analysis

Types of Reactions

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.

    Reduction: Reduction reactions can convert the compound into other derivatives.

    Substitution: The amino group in the compound can participate in substitution reactions, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various acids and bases for substitution reactions. The reactions are typically carried out under controlled temperatures and pressures to ensure the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield different alcohols or ketones, while substitution reactions can produce a variety of amino derivatives.

Scientific Research Applications

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate has several applications in scientific research:

    Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

    Biology: The compound may be used in the study of biochemical pathways and enzyme interactions.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate involves its interaction with molecular targets such as enzymes and receptors. The compound can modulate biochemical pathways by binding to specific sites, thereby influencing the activity of enzymes or receptors. The exact pathways and targets depend on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

  • 2-Amino-1-methylcyclopentanol hydrochloride
  • 2-Amino-1-methylcyclopentanol sulfate
  • 2-Amino-1-methylcyclopentanol phosphate

Uniqueness

2-Amino-1-methylcyclopentanol 2,2,2-trifluoroacetate is unique due to the presence of the trifluoroacetate group, which imparts distinct chemical properties such as increased stability and reactivity. This makes it particularly useful in specific applications where these properties are advantageous.

Properties

IUPAC Name

2-amino-1-methylcyclopentan-1-ol;2,2,2-trifluoroacetic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13NO.C2HF3O2/c1-6(8)4-2-3-5(6)7;3-2(4,5)1(6)7/h5,8H,2-4,7H2,1H3;(H,6,7)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZYGPOCQYCPJUPZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CCCC1N)O.C(=O)(C(F)(F)F)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H14F3NO3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2089257-37-2
Record name 2-amino-1-methylcyclopentan-1-ol; trifluoroacetic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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